4-(Difluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)morpholine is an organic compound with the molecular formula C₅H₉F₂NO. It is a morpholine derivative where the hydrogen atom at the 4-position is replaced by a difluoromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)morpholine typically involves the introduction of a difluoromethyl group to morpholine. One common method is the reaction of morpholine with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution can produce a variety of functionalized morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)morpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. Molecular docking studies have shown that derivatives of this compound can bind to active sites of proteins, influencing their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)morpholine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Fluoromethyl)morpholine: Contains a single fluorine atom in the methyl group.
4-(Chloromethyl)morpholine: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 4-(Difluoromethyl)morpholine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules .
Eigenschaften
Molekularformel |
C5H9F2NO |
---|---|
Molekulargewicht |
137.13 g/mol |
IUPAC-Name |
4-(difluoromethyl)morpholine |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)8-1-3-9-4-2-8/h5H,1-4H2 |
InChI-Schlüssel |
GXYSGXQCYCTENJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.